molecular formula C5H6N2O3S B12966500 6-Methoxypyrazine-2-sulfinic acid

6-Methoxypyrazine-2-sulfinic acid

Cat. No.: B12966500
M. Wt: 174.18 g/mol
InChI Key: YELYAQNQSCKLNP-UHFFFAOYSA-N
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Description

6-Methoxypyrazine-2-sulfinic acid is a chemical reagent featuring a pyrazine ring system functionalized with a methoxy group and a sulfinic acid moiety. This structure makes it a valuable synthetic intermediate for researchers, particularly in medicinal and heterocyclic chemistry. The sulfinic acid group (R-SO(OH)) is a versatile handle for chemical transformations. Sulfinic acids can be alkylated to form sulfones or sulfinate esters, and they react with Grignard reagents to form sulfoxides . These reactions are fundamental for creating diverse sulfur-containing compounds. The 6-methoxypyrazine core is a privileged structure in drug discovery. Related pyrazine derivatives are known to possess significant biological activity; for instance, sulfonamide-based drugs like sulfametopyrazine (which contains a sulfonamide group attached to a methoxypyrazine) are used as antibiotics and antimalarials . Furthermore, the pyrazine scaffold is found in modern pharmaceuticals like the antiviral drug Favipiravir . This reagent therefore serves as a key precursor for the synthesis of novel sulfonamide compounds or other derivatives aimed at pharmaceutical development and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop potential inhibitors for various biological targets, building on research that explores pyrazinecarboxamides and other derivatives for their antimycobacterial and antifungal properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-methoxypyrazine-2-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-4-2-6-3-5(7-4)11(8)9/h2-3H,1H3,(H,8,9)

InChI Key

YELYAQNQSCKLNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=N1)S(=O)O

Origin of Product

United States

Preparation Methods

Methoxypyrazine Core Synthesis

The methoxypyrazine core can be synthesized via:

For example, 2-amino-5-bromopyrazine can be converted to 2-amino-5-methoxypyrazine by reaction with sodium methoxide at elevated temperatures (140 °C) in sealed vessels, yielding approximately 60% product.

Sulfinic Acid Group Introduction

The sulfinic acid moiety is typically introduced by:

The reaction conditions are optimized to favor sulfinic acid formation over sulfonic acid or sulfonyl fluoride byproducts.

Detailed Preparation Methods

Diazotization and Hydrolysis Route

This method involves:

  • Starting from an amino-methoxypyrazine derivative (e.g., 2-amino-5-methoxypyrazine).
  • Diazotization using sodium nitrite in concentrated sulfuric acid at low temperatures (0–5 °C).
  • Controlled warming to 40 °C to promote hydrolysis.
  • Extraction and purification by column chromatography.

This approach yields sulfinic acid derivatives but often with moderate yields (e.g., 15% for 2-hydroxy-5-methoxypyrazine as a related compound), possibly due to instability under acidic conditions.

Direct Sulfonylation Using Sulfonyl Chlorides

  • Methoxypyrazine is reacted with sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine or sodium hydroxide).
  • The reaction proceeds under mild to moderate temperatures.
  • The sulfinic acid group is introduced selectively at the 2-position.
  • This method is favored for its straightforwardness and better control over product purity and yield.

Oxidation of Sulfanyl or Sulfinyl Precursors

  • Starting from methoxypyrazine derivatives bearing sulfanyl (-SH) or sulfinyl (-SO) groups.
  • Controlled oxidation using mild oxidants (e.g., hydrogen peroxide or peracids) converts these groups to sulfinic acid.
  • This method allows for fine-tuning of oxidation state and minimizes overoxidation to sulfonic acids.

Research Findings and Notes

  • The position of the methoxy group significantly affects the stability of intermediates and final sulfinic acid products. The 6-methoxy isomer may require tailored reaction conditions to avoid decomposition or side reactions.
  • Acidic hydrolysis steps can lead to product degradation; thus, milder conditions or alternative routes (e.g., direct sulfonylation) are preferred for better yields and stability.
  • The sulfinic acid group acts as an electrophile , enabling further functionalization or biological activity, which underscores the importance of preserving this group during synthesis.
  • Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures to separate the sulfinic acid from byproducts.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxypyrazine-2-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile or an electrophile in different chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 6-methoxypyrazine-2-sulfinic acid with related pyrazine derivatives:

Compound Name Substituents (Position) Functional Group Key Properties/Applications Reference
This compound 6-OCH₃, 2-SO₂H Sulfinic acid Hypothesized antimicrobial activity* -
6-Methoxypyrazine-2-carboxylic acid 6-OCH₃, 2-COOH Carboxylic acid Precursor for hydrazide derivatives
6-Methoxy-pyrazine-2-carboxylic acid hydrazide 6-OCH₃, 2-CONHNH₂ Hydrazide Antimicrobial activity (e.g., compound 9 vs. anaerobic/aerobic bacteria)
Methyl 6-methoxypyrazine-2-carboxylate 6-OCH₃, 2-COOCH₃ Ester Synthetic intermediate
2-Isopropyl-6-methoxypyrazine 6-OCH₃, 2-(CH(CH₃)₂) Alkyl substituent Flavor/fragrance applications
6-Methylpyrazine-2-carboxylic acid 6-CH₃, 2-COOH Carboxylic acid Pharmaceutical intermediate

*Biological activity inferred from structurally related hydrazide derivatives .

Physicochemical Properties

  • Acidity : Sulfinic acids (-SO₂H) are less acidic than carboxylic acids (-COOH) but more acidic than alcohols. The electron-donating methoxy group at position 6 may slightly reduce the acidity of the sulfinic acid group compared to unsubstituted pyrazine sulfinic acids.
  • Solubility : Sulfinic acids generally exhibit moderate water solubility due to their polar -SO₂H group. This contrasts with esters (e.g., methyl 6-methoxypyrazine-2-carboxylate), which are more lipophilic .
  • Stability : Sulfinic acids are prone to oxidation, forming sulfonic acids (-SO₃H) under aerobic conditions. This reactivity differentiates them from stable hydrazide or ester derivatives .

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